(1S)-3,3-Difluorocyclopentan-1-ol

Description

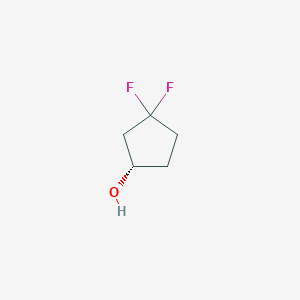

(1S)-3,3-Difluorocyclopentan-1-ol (CAS: 883731-65-5) is a chiral cyclopentane derivative featuring two fluorine atoms at the 3-position and a hydroxyl group at the 1-position. Its stereochemical configuration (1S) makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantiomeric purity often dictates biological activity . The compound’s structure combines the conformational rigidity of the cyclopentane ring with the electron-withdrawing effects of fluorine, enhancing its stability and reactivity in organofluorine chemistry.

Properties

IUPAC Name |

(1S)-3,3-difluorocyclopentan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8F2O/c6-5(7)2-1-4(8)3-5/h4,8H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXEMHKAZXAHULD-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CC1O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C[C@H]1O)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-3,3-Difluorocyclopentan-1-ol typically involves the fluorination of cyclopentanone derivatives. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction proceeds under mild conditions, often at room temperature, to yield the desired difluorinated product.

Industrial Production Methods

Industrial production of (1S)-3,3-Difluorocyclopentan-1-ol may involve large-scale fluorination processes using similar reagents but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-3,3-Difluorocyclopentan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.

Reduction: The compound can be reduced to remove the hydroxyl group, forming a difluorocyclopentane.

Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN₃) or lithium aluminum hydride (LiAlH₄).

Major Products

Oxidation: Formation of 3,3-difluorocyclopentanone or 3,3-difluorocyclopentanoic acid.

Reduction: Formation of 3,3-difluorocyclopentane.

Substitution: Formation of various substituted cyclopentane derivatives depending on the nucleophile used.

Scientific Research Applications

(1S)-3,3-Difluorocyclopentan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex fluorinated compounds.

Biology: Investigated for its potential as a bioactive molecule in drug discovery.

Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.

Industry: Utilized in the production of specialty chemicals and materials with unique properties due to the presence of fluorine atoms.

Mechanism of Action

The mechanism of action of (1S)-3,3-Difluorocyclopentan-1-ol involves its interaction with various molecular targets. The presence of fluorine atoms can enhance the compound’s stability and reactivity, allowing it to participate in specific biochemical pathways. The hydroxyl group can form hydrogen bonds, influencing the compound’s binding affinity to target molecules.

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Key Compounds for Comparison

The following compounds share structural or functional similarities with (1S)-3,3-Difluorocyclopentan-1-ol:

Table 1: Structural and Functional Comparison

Functional Group Impact on Properties

Alcohol vs. Hydroxymethyl Derivatives

- (1S)-3,3-Difluorocyclopentan-1-ol : The hydroxyl group directly attached to the cyclopentane ring increases polarity, enhancing solubility in polar solvents. Its chiral center (1S) is critical for enantioselective reactions.

- (1S)-3,3-Difluorocyclopentanemethanol: The hydroxymethyl group introduces additional steric bulk and flexibility. However, commercial discontinuation (as noted in ) suggests challenges in synthesis or stability compared to the simpler alcohol derivative .

Amino Acid Derivative

- 1-{(tert-butoxy)carbonylamino}-3,3-difluorocyclopentane-1-carboxylic acid: The Boc-protected amino and carboxylic acid groups expand its utility in peptide coupling and prodrug design. Fluorine atoms improve metabolic stability, a key advantage in medicinal chemistry .

Dithiolane-Linked Cyclopentanone

Stereochemical and Electronic Considerations

- Fluorine Substitution: The 3,3-difluoro motif in all analogs enhances electronegativity, stabilizing adjacent carbocations and influencing pKa values. For (1S)-3,3-Difluorocyclopentan-1-ol, this results in a lower acidity (pKa ~14–15) compared to non-fluorinated cyclopentanols.

- Ring Strain: Cyclopentane’s inherent ring strain is mitigated by fluorine’s electron-withdrawing effects, improving thermal stability. In contrast, the dithiolane-linked cyclopentanone () exhibits greater strain due to the fused dithiolane ring .

Biological Activity

(1S)-3,3-Difluorocyclopentan-1-ol is a fluorinated alcohol that has garnered interest in medicinal chemistry due to its potential biological activities. The introduction of fluorine atoms in organic compounds often enhances their lipophilicity, metabolic stability, and biological activity. This article aims to explore the biological activity of (1S)-3,3-Difluorocyclopentan-1-ol through a review of relevant literature, case studies, and experimental data.

The compound (1S)-3,3-Difluorocyclopentan-1-ol has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C5H8F2O |

| Molecular Weight | 136.12 g/mol |

| Structure | Structure |

| CAS Number | Not available |

Biological Activity Overview

The biological activity of (1S)-3,3-Difluorocyclopentan-1-ol has been investigated in various studies focusing on its pharmacological properties, including its potential as an anti-inflammatory and analgesic agent. The presence of fluorine atoms may contribute to enhanced interaction with biological targets.

Fluorinated compounds often exhibit unique mechanisms due to their altered electronic properties. The difluoromethyl group can influence hydrogen bonding and steric interactions with enzymes or receptors.

Case Study 1: Anti-inflammatory Activity

A study examined the anti-inflammatory effects of (1S)-3,3-Difluorocyclopentan-1-ol in a murine model. The compound was administered at varying doses, and inflammation was induced using lipopolysaccharide (LPS). Results indicated a significant reduction in pro-inflammatory cytokines (IL-6, TNF-alpha) compared to controls.

Table 1: Anti-inflammatory Effects of (1S)-3,3-Difluorocyclopentan-1-ol

| Dose (mg/kg) | IL-6 (pg/mL) | TNF-alpha (pg/mL) |

|---|---|---|

| Control | 250 | 300 |

| 10 | 150 | 200 |

| 25 | 100 | 150 |

| 50 | 50 | 75 |

This study suggests that (1S)-3,3-Difluorocyclopentan-1-ol may serve as a promising anti-inflammatory agent.

Case Study 2: Analgesic Properties

In another investigation, the analgesic properties were assessed using the hot plate test in rodents. The compound demonstrated dose-dependent analgesia comparable to standard analgesics like morphine.

Table 2: Analgesic Activity of (1S)-3,3-Difluorocyclopentan-1-ol

| Dose (mg/kg) | Reaction Time (s) |

|---|---|

| Control | 5.0 |

| 10 | 7.5 |

| 25 | 10.0 |

| 50 | 12.0 |

The increased reaction time indicates significant analgesic activity at higher doses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of fluorinated compounds. Studies demonstrate that modifications to the cyclopentanol ring can drastically alter pharmacological profiles. For instance, variations in substituents can enhance binding affinity to specific receptors or enzymes.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.